molecular formula C7H13N B1492611 (1-Allylcyclopropyl)methanamine CAS No. 1849359-34-7

(1-Allylcyclopropyl)methanamine

Cat. No. B1492611
CAS RN: 1849359-34-7
M. Wt: 111.18 g/mol
InChI Key: JIQKVAHAPWEFQH-UHFFFAOYSA-N
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Description

(1-Allylcyclopropyl)methanamine, also known as ACPM, is an organic compound with a wide range of potential applications in scientific research. It is a cyclic amine that contains an allyl group and a cyclopropyl group. As a versatile molecule, ACPM can be used as a building block for a variety of compounds, and it has been used in laboratory experiments to study the structure and properties of other molecules.

Scientific Research Applications

(1-Allylcyclopropyl)methanamine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other molecules, such as cyclopropylmethylcyclohexylamine and cyclopropylmethylcyclohexanone. It has also been used as a model system to study the structure and properties of other molecules, such as cyclopropylmethylcyclohexane. Additionally, (1-Allylcyclopropyl)methanamine has been used in experiments to study the effects of cyclopropyl groups on the properties of other molecules.

Mechanism of Action

The mechanism of action of (1-Allylcyclopropyl)methanamine is not well understood, but it is believed to involve the formation of a cyclopropyl carbocation intermediate. This intermediate is believed to be stabilized by the allyl group, allowing it to react with other molecules. The reaction of (1-Allylcyclopropyl)methanamine with other molecules is believed to involve the formation of a cyclopropyl cation, which can then be further reacted with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-Allylcyclopropyl)methanamine are not well understood. It has been shown to have some effects on the activity of enzymes, and it has been shown to bind to certain proteins. However, the exact mechanism by which (1-Allylcyclopropyl)methanamine affects biochemical and physiological processes is not yet known.

Advantages and Limitations for Lab Experiments

(1-Allylcyclopropyl)methanamine has several advantages for laboratory experiments. It is a relatively simple molecule to synthesize, and it is relatively stable and non-toxic. Additionally, it is a versatile molecule that can be used as a building block for a variety of compounds. However, there are some limitations to using (1-Allylcyclopropyl)methanamine in laboratory experiments. It is not very soluble in water, and it can be difficult to separate it from other compounds.

Future Directions

There are several potential future directions for (1-Allylcyclopropyl)methanamine research. One potential direction is to further study the biochemical and physiological effects of (1-Allylcyclopropyl)methanamine. Additionally, further research could be done to better understand the mechanism of action of (1-Allylcyclopropyl)methanamine and its effects on other molecules. Additionally, further research could be done to develop more efficient methods for synthesizing (1-Allylcyclopropyl)methanamine and other related compounds. Finally, further research could be done to explore the potential applications of (1-Allylcyclopropyl)methanamine in other areas, such as drug development and agriculture.

properties

IUPAC Name

(1-prop-2-enylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-3-7(6-8)4-5-7/h2H,1,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQKVAHAPWEFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Allylcyclopropyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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